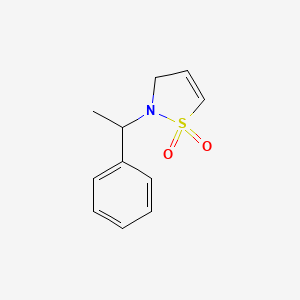

2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide

Description

Historical Development of Isothiazole 1,1-dioxide Derivatives

The historical development of isothiazole 1,1-dioxide derivatives traces back to fundamental discoveries in sulfur-containing heterocyclic chemistry, with early investigations focusing on the relationship between these compounds and established pharmaceutical agents. The isothiazole ring system was first prepared through the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate with subsequent decarboxylation of isothiazole-4,5-dicarboxylic acid, though this type of synthetic procedure had purely historical significance. Later developments led to the synthesis of isothiazoles from simpler and more accessible compounds, with researchers recognizing the potential of these systems as pharmaceutical scaffolds.

A pivotal moment in the historical development of isothiazole dioxide chemistry came with the discovery and commercialization of saccharin, which represents one of the earliest and most significant applications of benzoisothiazole dioxide chemistry. Saccharin was produced first in 1879 by Constantin Fahlberg, a chemist working on coal tar derivatives in Ira Remsen's laboratory at Johns Hopkins University. Fahlberg noticed a sweet taste on his hand one evening and connected this with the compound benzoic sulfimide on which he had been working that day, leading to the development of saccharin as an artificial sweetener. This discovery established the foundation for understanding the unique properties of benzoisothiazole dioxide systems and their potential applications.

The synthetic methodology for isothiazole dioxide derivatives evolved significantly throughout the twentieth century. The original route by Remsen and Fahlberg started with toluene, while another route began with ortho-chlorotoluene, involving sulfonation of toluene by chlorosulfonic acid to give the ortho and para substituted sulfonyl chlorides. In 1950, an improved synthesis was developed at the Maumee Chemical Company of Toledo, Ohio, where methyl anthranilate successively reacted with nitrous acid, sulfur dioxide, chlorine, and then ammonia to yield saccharin. These methodological advances provided templates for the development of more complex isothiazole dioxide derivatives.

The emergence of medicinal chemistry applications for isothiazole dioxide derivatives gained momentum in the latter half of the twentieth century. Different derivatives of isothiazole displayed remarkable anti-viral, anti-inflammatory and immunotropic actions, with isothiazoles fused to benzene ring becoming known to be present in drugs such as antipsychotic drugs. The development of penicillins and cephalosporins, which contain related heterocyclic motifs, further demonstrated the pharmaceutical relevance of sulfur-containing ring systems and encouraged exploration of isothiazole derivatives. This historical progression established the foundation for contemporary research into substituted isothiazole dioxide compounds and their synthetic elaboration.

Position of 2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within heterocyclic chemistry as a representative of the dihydroisothiazole dioxide class, which combines the structural features of saturated heterocycles with the electronic properties of sulfone functionality. According to the Chemical Patent Classification system, compounds containing a single heterocycle are classified in specific ranges, with heterocyclic compounds containing rings of five or more members receiving particular classification attention. The dihydro nature of this compound places it within the category of partially saturated heterocycles, distinguishing it from fully aromatic isothiazole systems while maintaining the key structural motifs that define this chemical class.

The molecular architecture of this compound demonstrates the integration of multiple structural elements that contribute to its unique position in heterocyclic chemistry. The compound features a five-membered ring containing both sulfur and nitrogen heteroatoms, with the sulfur atom bearing two oxygen atoms in the dioxide configuration, and a phenylethyl substituent attached to the nitrogen atom. This combination of features represents a convergence of several important chemical motifs: the heterocyclic core provides the fundamental scaffold, the sulfone functionality introduces electronic modulation and hydrogen bonding capabilities, and the phenylethyl substituent contributes to lipophilicity and potential π-π interactions.

Within the broader context of sulfur-containing heterocycles, this compound exemplifies the versatility of isothiazole-based scaffolds in medicinal chemistry applications. The construction of triazole-containing isothiazolidine 1,1-dioxides libraries utilizing core dihydroisothiazole 1,1-dioxide scaffolds has demonstrated the synthetic utility of these compounds as platforms for diversity-oriented synthesis. The compound's structure allows for participation in various chemical transformations including aza-Michael reactions, click chemistry protocols, and oxidative cyclization processes, positioning it as a valuable intermediate in the synthesis of more complex heterocyclic architectures.

The stereochemical aspects of this compound contribute to its significance in three-dimensional chemical space exploration. The saturated carbon atoms within the dihydroisothiazole ring can adopt different conformations, while the chiral center present in the phenylethyl substituent introduces additional stereochemical complexity. This structural flexibility, combined with the rigidity imposed by the sulfone functionality, creates a compound that can sample diverse conformational states while maintaining key pharmacophoric elements. The compound's position in heterocyclic chemistry is further emphasized by its role as a model system for understanding the electronic and steric effects of sulfone substitution in five-membered heterocycles.

Significance in Sulfur-Containing Heterocyclic Research

The significance of this compound in sulfur-containing heterocyclic research stems from its role as a representative compound that embodies key structural and electronic features characteristic of this important class of molecules. Sulfur-heterocycles have maintained their status as an important part and core of Food and Drug Administration approved drugs and medicinally active compounds, with exhaustive exploration of nitrogen heterocycles in medicinal chemistry leading researchers to shift their interest towards other heterocycles, especially sulfur-heterocycles. The compound serves as a model system for understanding the unique properties that emerge from the combination of sulfur oxidation states with heterocyclic frameworks.

Research into sulfur-containing heterocycles has revealed that several attempts have been made to synthesize a variety of new sulfur-containing compounds with high medicinal value and low toxicity profile, in comparison to previous nitrogen-heterocycles. The specific case of this compound illustrates how the incorporation of sulfur dioxide functionality into heterocyclic systems can modulate biological activity and chemical reactivity patterns. The compound has been identified as having potential in research and pharmaceutical development, particularly due to its chemical structure that may have potential in pharmacological effects, especially in anti-inflammatory or enzyme inhibition applications.

The synthetic accessibility of this compound through various methodological approaches has contributed to its significance in sulfur heterocyclic research. The construction of two libraries of triazole-containing isothiazolidine 1,1-dioxides utilizing either a one-pot click/aza-Michael or click/esterification protocol demonstrates the versatility of dihydroisothiazole dioxide scaffolds in diversity-oriented synthesis. These synthetic protocols have enabled the generation of compound libraries with 180-member triazole-containing isothiazolidine 1,1-dioxide collections, showcasing the potential for systematic structure-activity relationship studies using this structural framework.

The electronic properties of this compound contribute to its research significance through the unique combination of electron-withdrawing sulfone functionality with the electron-rich heterocyclic ring system. This electronic complementarity creates opportunities for diverse chemical transformations and biological interactions that distinguish sulfur-containing heterocycles from their oxygen and nitrogen analogs. The compound's role in sulfur heterocyclic research is further enhanced by its potential applications as a synthetic intermediate for the synthesis of other useful chemicals in the pharmaceutical and medical device industries, with usage currently in experimental and research stages to evaluate effectiveness and safety in detail.

Nomenclature and Classification Systems for Substituted Isothiazoles

The nomenclature and classification of this compound follows established systems for heterocyclic compounds that account for both the core ring structure and the nature of substituents present. The systematic name reflects the fundamental isothiazole ring system with specific indicators for the degree of saturation, oxidation state of sulfur, and substituent positioning. The term "dihydro" indicates that the isothiazole ring contains two additional hydrogen atoms compared to the fully unsaturated aromatic system, while "1,1-dioxide" specifies that the sulfur atom bears two oxygen atoms in the sulfone configuration.

According to the Chemical Patent Classification system for heterocyclic compounds, the classification of substituted isothiazoles follows hierarchical principles where compounds containing a single heterocycle are placed in specific ranges based on ring size and heteroatom composition. For isothiazole derivatives, the classification considers factors such as the number of heteroatoms, ring fusion patterns, and the nature of substituents. The compound this compound would be classified based on its five-membered ring containing sulfur and nitrogen, with additional notation for the sulfone functionality and the phenylethyl substituent.

The systematic nomenclature for this compound incorporates several key components that provide comprehensive structural information. The base name "isothiazole" indicates a five-membered ring with sulfur and nitrogen in the 1,2-positions, the prefix "2,3-dihydro" specifies the location and number of additional hydrogen atoms, and the suffix "1,1-dioxide" indicates the oxidation state of the sulfur atom. The substituent "2-(1-Phenyl-ethyl)" provides information about the attachment point (position 2 of the ring) and the nature of the substituent group (a phenylethyl moiety). This systematic approach ensures unambiguous identification of the compound structure.

Alternative nomenclature systems and common names for related compounds provide additional context for understanding the classification of this compound. The compound shares structural features with saccharin derivatives, which are classified as benzoisothiazole 1,1-dioxides, and with sultams, which represent cyclic sulfonamides. Various synonyms and registry numbers are associated with this compound, including the Chemical Abstracts Service number 1373028-76-2 and molecular descriptor code MFCD21362386, which facilitate database searches and chemical inventory management. The systematic classification of substituted isothiazoles continues to evolve as new synthetic methodologies and structural variants are developed, requiring ongoing refinement of nomenclature conventions to accommodate emerging chemical diversity.

Properties

IUPAC Name |

2-(1-phenylethyl)-3H-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-10(11-6-3-2-4-7-11)12-8-5-9-15(12,13)14/h2-7,9-10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMQGYALQVAIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC=CS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

This method involves the reaction of phenyl-ethylamine with sulfur dioxide (SO₂) in the presence of an oxidizing agent, facilitating the formation of the isothiazole ring. The process typically proceeds via a cyclization mechanism where the amino group reacts with sulfur dioxide, followed by oxidation to yield the sulfone derivative.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) or dichloromethane (DCM) |

| Temperature | Room temperature to reflux conditions (~25°C to 80°C) |

| Catalysts | Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) |

| Oxidizing Agents | Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) |

Procedure

- Dissolve phenyl-ethylamine in the chosen solvent.

- Add sulfur dioxide gas or a sulfur dioxide source (e.g., sodium metabisulfite).

- Introduce a Lewis acid catalyst to promote cyclization.

- Reflux the mixture with an oxidizing agent to facilitate oxidation of the intermediate to the sulfone.

- Isolate the product via filtration and purification (e.g., column chromatography).

Research Findings

This route has been validated in both academic and industrial settings, emphasizing the importance of controlling temperature and reagent ratios to optimize yield and purity.

Use of Chlorinating and Oxidizing Agents for Ring Formation

Method Description

This approach involves initial chlorination of phenyl-ethylamine derivatives, followed by oxidation to form the isothiazole ring with sulfone functionality.

Reaction Scheme

- Chlorination of phenyl-ethylamine using thionyl chloride (SOCl₂) to introduce chlorine onto the aromatic ring or amino group.

- Cyclization facilitated by sulfur sources, such as sulfur monochloride (S₂Cl₂), under reflux.

- Oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to achieve the sulfone oxidation state.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) or acetic acid |

| Temperature | Reflux (~60°C to 80°C) |

| Oxidants | KMnO₄, CrO₃ |

Advantages

- High selectivity for sulfone formation.

- Suitable for scale-up in industrial processes.

Patented Process for Dihydroisoxazole Derivatives (US Patent US9796690B2)

Description

This patent discloses a process involving the cyclization of specific precursor mixtures, including chlorinated compounds, under conditions that promote the formation of dihydroisoxazole derivatives, which can be further oxidized to the target isothiazole sulfone.

Key Steps

- Preparation of chlorinated intermediates.

- Cyclization through nucleophilic substitution and ring closure.

- Oxidation using oxidants like hydrogen peroxide or peracids to produce the sulfone.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Organic solvents such as acetonitrile or DCM |

| Temperature | 25°C to 60°C |

| Oxidants | Hydrogen peroxide (H₂O₂), m-CPBA |

This process emphasizes the importance of controlling reaction time and temperature to maximize yield and minimize side reactions.

Summary Table of Preparation Methods

| Method | Precursors | Key Reagents | Solvent | Temperature Range | Main Features |

|---|---|---|---|---|---|

| Cyclization with SO₂ & oxidants | Phenyl-ethylamine derivatives | SO₂, H₂O₂/m-CPBA | THF, DCM | Room temp to reflux | Widely used, scalable |

| Chlorination & oxidation | Phenyl-ethylamine + chlorinating agents | SOCl₂, KMnO₄ | DCM, acetic acid | 60°C–80°C | High selectivity |

| Patent-based process | Chlorinated intermediates | H₂O₂, peracids | Acetonitrile, DCM | 25°C–60°C | Suitable for industrial scale |

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide: undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can yield the corresponding thiol or sulfide derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the isothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted isothiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism in Dihydrothiophene/Isothiazole Derivatives

The position of unsaturation in sulfone-containing heterocycles significantly impacts reactivity. For example:

- 2,3-Dihydrothiophene 1,1-dioxide () undergoes base-catalyzed isomerization to 2,5-dihydrothiophene 1,1-dioxide , with the latter being more reactive in Diels-Alder reactions due to conjugated double bonds. Similarly, the 2,3-dihydro-isothiazole 1,1-dioxide framework in the target compound likely exhibits distinct reactivity compared to its 2,5-isomer, though specific data are unavailable in the evidence.

Comparison with Benzisothiazole Derivatives

Benzisothiazole 1,1-dioxides (e.g., saccharin) feature a fused benzene ring, conferring rigidity and π-stacking capabilities absent in non-fused dihydroisothiazoles. Key differences:

- Bioactivity : Saccharin derivatives act as 5-HT1a antagonists and elastase inhibitors , while dihydroisothiazoles are less explored but may offer conformational flexibility for target engagement.

- Synthetic Utility : Benzisothiazoles are often synthesized via cyclization of sulfonamides (), whereas dihydroisothiazoles may leverage thietane oxidation () or alkylation strategies.

Reactivity in Organic Transformations

- Diels-Alder Reactivity: Thiete 1,1-dioxide derivatives () participate in Diels-Alder reactions as dienophiles, a trait likely shared by the target compound.

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis may benefit from methods analogous to thietane oxidation (), which avoids harsh conditions compared to older routes.

Crystallographic Insights : Related compounds (e.g., ) exhibit planar heterocyclic rings stabilized by C–H···O interactions, suggesting similar crystal packing for the target compound.

Biological Potential: While direct data are lacking, N-alkylated benzisothiazoles (e.g., piroxicam) show anti-inflammatory activity , implying that the 1-phenyl-ethyl group in the target compound could be optimized for similar applications.

Biological Activity

2-(1-Phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

This compound exhibits unique properties that contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isothiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported the IC50 values of related compounds against A549 lung cancer cells, indicating moderate to high cytotoxicity (IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL) .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 11b | 11.20 | A549 |

| 11c | 15.73 | A549 |

| 13b | 59.61 | A549 |

| 14b | 27.66 | A549 |

Antioxidant Activity

The antioxidant properties of isothiazole derivatives have been investigated, with some compounds exhibiting moderate antioxidant activity compared to standard antioxidants like butylated hydroxy anisole (BHA) . This activity is crucial for protecting cells from oxidative stress and may contribute to their anticancer effects.

Antimicrobial Activity

Isothiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups have shown enhanced antibacterial efficacy .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : Isothiazoles may inhibit enzymes involved in cancer progression and microbial survival.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can exert protective effects against oxidative damage.

Study on Anticancer Effects

A study conducted on a series of thiazole derivatives revealed that modifications in the phenyl ring significantly affect their cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance anticancer activity .

Study on Antimicrobial Efficacy

Another research effort focused on thiazole derivatives' antibacterial properties demonstrated that certain substitutions improved efficacy against resistant bacterial strains . The findings indicated a promising avenue for developing new antimicrobial agents.

Q & A

Q. How does the phenyl-ethyl substituent differentiate this compound from structurally similar isothiazole derivatives?

- Answer : Compared to 4-methylisothiazole (antitumor) or benzothiazole (CNS activity), the phenyl-ethyl group introduces steric bulk and π-π stacking potential, which may enhance selectivity for hydrophobic binding pockets (e.g., kinase ATP sites). Computational overlays (e.g., ROCS) can visualize spatial differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.